Cas no 20300-59-8 (7-Methoxycoumarin-3-carboxylic acid)

7-Methoxycoumarin-3-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 7-Methoxy-2-oxo-2H-chromene-3-carboxylic acid

- 7-Methoxycoumarin-3-carboxylic acid

- 2H-1-Benzopyran-3-carboxylicacid, 7-methoxy-2-oxo-

- 7-methoxy-2-oxochromene-3-carboxylic acid

- VEEGNDSSWAOLFN-UHFFFAOYSA-N

- 2H-1-Benzopyran-3-carboxylic acid, 7-methoxy-2-oxo-

- CBDivE_003875

- 7-METHOXYCOUMARIN-3-CARBOXYLICACID

- 7-methoxy-3-carboxycoumarin

- 3-carboxy-7-methoxycoumarin

- Oprea1_241131

- 7-methoxy-3-carboxy-coumarin

- 7-Methoxycoumarin-3-carbonic acid

- A

- BDBM50442714

- HY-W039519

- SR-01000308907

- 7-Methoxycoumarine-3-carboxylic acid

- Cumarin-3-carboxylic acid, 7-methoxy-

- CHEMBL1830821

- EN300-7416483

- SY050789

- MFCD00452770

- CS-0097515

- 1ST164146

- 7-Methoxycoumarin-3-carboxylic acid, suitable for fluorescence, >=97.0% (HPCE)

- AKOS002230557

- 10X-0804

- DTXSID30342708

- CCG-251868

- M2233

- AM84699

- 20300-59-8

- SCHEMBL203997

- 7-Methoxy-2-oxo-2H-chromene-3-carboxylic acid #

- SR-01000308907-1

- FT-0621448

- J-100198

- DB-026433

- STK387486

-

- MDL: MFCD00452770

- インチ: 1S/C11H8O5/c1-15-7-3-2-6-4-8(10(12)13)11(14)16-9(6)5-7/h2-5H,1H3,(H,12,13)

- InChIKey: VEEGNDSSWAOLFN-UHFFFAOYSA-N

- ほほえんだ: O1C(C(C(=O)O[H])=C([H])C2C([H])=C([H])C(=C([H])C1=2)OC([H])([H])[H])=O

計算された属性

- せいみつぶんしりょう: 220.03700

- どういたいしつりょう: 220.03717335g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 16

- 回転可能化学結合数: 2

- 複雑さ: 346

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 72.8

- 疎水性パラメータ計算基準値(XlogP): 2.2

じっけんとくせい

- 密度みつど: 1.454

- ゆうかいてん: 194.0 to 198.0 deg-C

- ふってん: 424.4°C at 760 mmHg

- フラッシュポイント: 424.4 °C at 760 mmHg

- 屈折率: 1.611

- ようかいど: DMF: soluble

- PSA: 76.74000

- LogP: 1.49980

7-Methoxycoumarin-3-carboxylic acid セキュリティ情報

-

記号:

- ヒント:に警告

- シグナルワード:Warning

- 危害声明: H315-H319

- 警告文: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- 危険カテゴリコード: 36/37/38

- セキュリティの説明: S26-S36

- 福カードFコード:8

-

危険物標識:

- リスク用語:R36/37/38

- ちょぞうじょうけん:<0°C

7-Methoxycoumarin-3-carboxylic acid 税関データ

- 税関コード:2932209090

- 税関データ:

中国税関コード:

2932209090概要:

2932209090.その他のラクトン。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%

申告要素:

製品名, 成分含有量、

要約:

2932209090。その他のラクトン。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:20.0%

7-Methoxycoumarin-3-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | D952913-500mg |

2H-1-Benzopyran-3-carboxylic acid, 7-methoxy-2-oxo- |

20300-59-8 | 97% | 500mg |

$245 | 2023-09-04 | |

| abcr | AB225871-100 mg |

7-Methoxy-2-oxo-2H-chromene-3-carboxylic acid, 97%; . |

20300-59-8 | 97% | 100mg |

€60.40 | 2023-06-22 | |

| TRC | M265348-100mg |

7-Methoxycoumarin-3-carboxylic Acid |

20300-59-8 | 100mg |

$110.00 | 2023-05-18 | ||

| eNovation Chemicals LLC | D952913-1g |

2H-1-Benzopyran-3-carboxylic acid, 7-methoxy-2-oxo- |

20300-59-8 | 97% | 1g |

$55 | 2024-06-07 | |

| Chemenu | CM162436-5g |

7-Methoxy-2-oxo-2H-chromene-3-carboxylic acid |

20300-59-8 | 95% | 5g |

$497 | 2021-08-05 | |

| eNovation Chemicals LLC | D504676-1g |

7-Methoxy-2-oxo-2H-chroMene-3-carboxylic acid |

20300-59-8 | 97% | 1g |

$120 | 2024-05-24 | |

| Enamine | EN300-7416483-5.0g |

7-methoxy-2-oxo-2H-chromene-3-carboxylic acid |

20300-59-8 | 95% | 5g |

$576.0 | 2023-05-25 | |

| Enamine | EN300-7416483-10.0g |

7-methoxy-2-oxo-2H-chromene-3-carboxylic acid |

20300-59-8 | 95% | 10g |

$855.0 | 2023-05-25 | |

| Enamine | EN300-7416483-0.1g |

7-methoxy-2-oxo-2H-chromene-3-carboxylic acid |

20300-59-8 | 95% | 0.1g |

$48.0 | 2023-05-25 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M863959-100mg |

7-Methoxycoumarin-3-carboxylic acid |

20300-59-8 | ≥97% (HPCE) | 100mg |

¥382.00 | 2022-09-01 |

7-Methoxycoumarin-3-carboxylic acid 関連文献

-

Karine Caron,Virginie Lachapelle,Jeffrey W. Keillor Org. Biomol. Chem. 2011 9 185

-

Agostino Cilibrizzi,Marina Fedorova,Juliet Collins,Robin Leatherbarrow,Rudiger Woscholski,Ramon Vilar Dalton Trans. 2017 46 6994

-

Rika Sakai,Hiroki Iguchi,Tatsuo Maruyama RSC Adv. 2019 9 4621

-

Dongdong Su,Chai Lean Teoh,Lu Wang,Xiaogang Liu,Young-Tae Chang Chem. Soc. Rev. 2017 46 4833

-

Adam T. ?lósarczyk,Lars Baltzer Org. Biomol. Chem. 2011 9 7697

-

Wilson Baker,C. S. Howes J. Chem. Soc. 1953 119

-

Wilson Baker,C. S. Howes J. Chem. Soc. 1953 119

-

Emma Leire,Sandra P. Amaral,Iria Louzao,Klaus Winzer,Cameron Alexander,Eduardo Fernandez-Megia,Francisco Fernandez-Trillo Biomater. Sci. 2016 4 998

-

Zhigang Yang,Jianfang Cao,Yanxia He,Jung Ho Yang,Taeyoung Kim,Xiaojun Peng,Jong Seung Kim Chem. Soc. Rev. 2014 43 4563

-

Jie Yang,Anna-Lena Gustavsson,Martin Haraldsson,G?ran Karlsson,Thomas Norberg,Lars Baltzer Org. Biomol. Chem. 2017 15 4644

7-Methoxycoumarin-3-carboxylic acidに関する追加情報

7-Methoxycoumarin-3-carboxylic Acid: A Comprehensive Overview

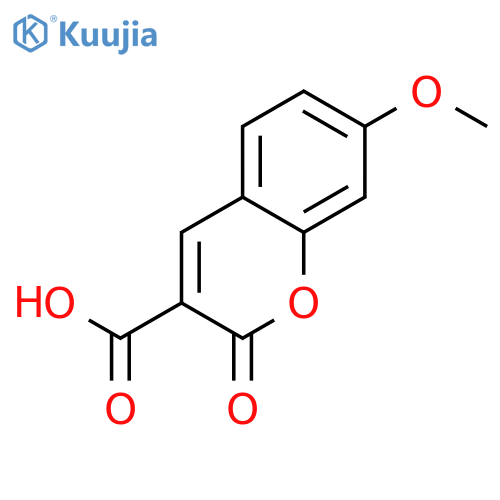

7-Methoxycoumarin-3-carboxylic acid, also known by its CAS number 20300-59-8, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the family of coumarins, which are a class of aromatic organic compounds with a lactone ring structure. The presence of a methoxy group at the 7th position and a carboxylic acid group at the 3rd position gives this compound its unique chemical properties and biological activities.

The structure of 7-Methoxycoumarin-3-carboxylic acid consists of a benzene ring fused with a gamma-pyrone ring. The methoxy group (-OCH₃) at the 7th position contributes to the compound's hydrophobicity and stability, while the carboxylic acid group (-COOH) at the 3rd position imparts acidic properties. This combination makes the compound versatile in terms of its reactivity and potential applications.

Recent studies have highlighted the potential of 7-Methoxycoumarin-3-carboxylic acid as a precursor for drug development. Researchers have explored its ability to inhibit certain enzymes, such as cytochrome P450, which are involved in drug metabolism. This property suggests that the compound could be used to design drugs with improved bioavailability and reduced toxicity.

In addition to its pharmacological applications, 7-Methoxycoumarin-3-carboxylic acid has been studied for its role in fluorescence-based sensing. The compound exhibits strong fluorescence under UV light, making it a candidate for use in biosensors and imaging agents. Recent advancements in nanotechnology have further expanded its potential in this area, with researchers developing nanoparticles loaded with this compound for targeted drug delivery.

The synthesis of 7-Methoxycoumarin-3-carboxylic acid typically involves multi-step organic reactions. One common approach is the condensation of hydroxymethyl groups with aldehydes or ketones, followed by cyclization to form the coumarin skeleton. The introduction of the methoxy and carboxylic acid groups requires careful control of reaction conditions to ensure high yields and purity.

The physical properties of 7-Methoxycoumarin-3-carboxylic acid include a melting point of approximately 215°C and a solubility profile that makes it suitable for various solvent systems. Its stability under different pH conditions has also been studied, with findings indicating that it remains stable in neutral and slightly acidic environments but undergoes hydrolysis under strongly basic conditions.

In terms of biological activity, recent research has focused on the anti-inflammatory and antioxidant properties of 7-Methoxycoumarin-3-carboxylic acid. Studies using cell culture models have shown that the compound can scavenge free radicals and reduce inflammation, suggesting its potential as a natural product-derived therapeutic agent.

The application of computational chemistry tools has further enhanced our understanding of the molecular interactions involving 7-Methoxycoumarin-3-carboxylic acid. Molecular docking studies have revealed that the compound can bind to key protein targets involved in inflammatory pathways, providing insights into its mechanism of action.

In conclusion, 7-Methoxycoumarin-3-carboxylic acid, with its unique chemical structure and diverse biological activities, continues to be a focal point for research in drug discovery and materials science. As new studies emerge, particularly in areas such as fluorescence sensing and targeted drug delivery, this compound is poised to play an increasingly important role in advancing modern medicine.

20300-59-8 (7-Methoxycoumarin-3-carboxylic acid) 関連製品

- 22649-28-1(2H-Chromene-3-carboxylic acid)

- 779-27-1(7-Hydroxycoumarin-3-carboxylic acid)

- 36044-49-2(Methyl 2H-chromene-3-carboxylate)

- 10242-13-4(2H-1-Benzopyran-3-carboxylicacid, 6-methyl-2-oxo-)

- 1846-76-0(Ethyl 3-coumarincarboxylate)

- 6093-71-6(YZ9)

- 57543-58-5(Ethyl 2H-chromene-3-carboxylate)

- 531-81-7(Coumarin-3-carboxylic acid)

- 2445-82-1(2H-1-Benzopyran-2-one,3-methyl-)

- 4512-51-0(2-Methyl-2-(trifluoroacetamido)butanoic acid)